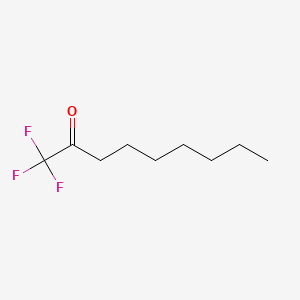

1,1,1-Trifluorononan-2-one

Description

BenchChem offers high-quality 1,1,1-Trifluorononan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trifluorononan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

26902-66-9 |

|---|---|

Molecular Formula |

C9H15F3O |

Molecular Weight |

196.21 g/mol |

IUPAC Name |

1,1,1-trifluorononan-2-one |

InChI |

InChI=1S/C9H15F3O/c1-2-3-4-5-6-7-8(13)9(10,11)12/h2-7H2,1H3 |

InChI Key |

NDQOKFMZSIKVBG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)C(F)(F)F |

Origin of Product |

United States |

The Strategic Significance of Organofluorine Compounds in Chemical Research

Organofluorine chemistry has become a cornerstone of modern chemical research, primarily due to the unique and often advantageous properties that fluorine atoms impart to organic molecules. mdpi.com The introduction of fluorine can enhance a compound's lipophilicity, metabolic stability, and bioactivity. mdpi.com This has profound implications in fields like drug design and agrochemical development, where such characteristics are highly sought after. mdpi.com It is estimated that approximately 20% of pharmaceuticals and up to 50% of agrochemicals registered in the last two decades contain at least one fluorine atom. cas.cnchinesechemsoc.org

The C-F bond is one of the strongest covalent single bonds, contributing to the enhanced thermal and chemical stability of fluorinated compounds. chinesechemsoc.orgresearchgate.net This stability is a key factor in their utility. Despite the abundance of inorganic fluorides like CaF2, organofluorine compounds are exceedingly rare in nature, making their synthesis a critical endeavor for chemists. cas.cn The development of new and efficient methods for introducing fluorine and fluoroalkyl groups into organic molecules is an active and rapidly advancing area of research. chinesechemsoc.orgmdpi.com

Positioning of α Trifluoromethyl Ketones As Versatile Synthetic Intermediates

Within the broad class of organofluorine compounds, α-trifluoromethyl ketones have carved out a significant niche as exceptionally versatile synthetic intermediates. sioc-journal.cn Their utility stems from the presence of the highly electrophilic carbonyl group adjacent to a strongly electron-withdrawing trifluoromethyl group. This unique electronic arrangement makes them susceptible to a wide range of chemical transformations.

α-Trifluoromethyl ketones serve as valuable precursors for the synthesis of more complex fluorine-containing molecules. rsc.org They can be used to create a variety of trifluoromethylated compounds, which are important motifs in many biologically active molecules. rsc.org For instance, they are key starting materials for the preparation of chiral α-CF3 amines and can be transformed into β-trifluoromethylated secondary and tertiary alcohols with high diastereoselectivity. researchgate.netchinesechemsoc.org The development of methods for the asymmetric synthesis of α-trifluoromethyl ketones is a particularly active area of research, as it provides access to enantiomerically pure building blocks for the construction of complex chiral molecules. chinesechemsoc.orgchemrxiv.org

Research Landscape and Opportunities for 1,1,1 Trifluorononan 2 One Within Fluorinated Organic Chemistry

Established and Emerging Pathways for Trifluoromethyl Ketone Construction

The synthesis of trifluoromethyl ketones has been a subject of intense research, leading to a variety of established and emerging methodologies. Traditional approaches often rely on the use of pre-functionalized starting materials and potent trifluoromethylating agents. researchgate.net A common strategy involves the acylation of organometallic reagents with derivatives of trifluoroacetic acid. For instance, the reaction of Grignard reagents or organolithium compounds with trifluoroacetic anhydride (B1165640) or its derivatives provides a direct route to trifluoromethyl ketones. liverpool.ac.ukvaia.comresearchgate.net Another established method is the oxidation of trifluoromethylated secondary alcohols.

More recent and emerging pathways focus on improving efficiency, selectivity, and functional group tolerance. These include catalytic methods that utilize transition metals to facilitate the trifluoromethylation of various substrates. acs.org Photocatalysis has also gained prominence, enabling the synthesis of α-trifluoromethyl ketones from alkenes using a trifluoromethylsulfonyl pyridinium (B92312) salt where the oxygen atom originates from an external source. sioc-journal.cn Furthermore, the development of novel trifluoromethylating reagents, such as the Togni and Umemoto reagents, has expanded the scope of trifluoromethyl ketone synthesis. nih.gov These modern approaches often offer milder reaction conditions and broader applicability compared to classical methods. nih.gov

Specific Preparative Routes for 1,1,1-Trifluorononan-2-one

While general methods for trifluoromethyl ketone synthesis are well-documented, specific preparative routes for 1,1,1-Trifluorononan-2-one can be extrapolated from these established principles. A plausible and direct approach involves the reaction of a heptyl-based organometallic reagent with a trifluoroacetylating agent.

One such route is the Grignard reaction, where heptylmagnesium bromide is reacted with trifluoroacetic anhydride. liverpool.ac.uksigmaaldrich.com The nucleophilic heptyl group attacks one of the electrophilic carbonyl carbons of the anhydride, followed by the departure of a trifluoroacetate (B77799) leaving group to yield the desired ketone.

Alternatively, an organolithium-based approach can be employed, reacting heptyllithium with trifluoroacetic acid. researchgate.netgoogleapis.com This method is a direct conversion of a carboxylic acid to a ketone.

Another potential route involves the triflation of nonan-2-one, though this is a more indirect method. The ketone would first be converted to its enolate, which is then reacted with a triflating agent. google.commdpi.com This would be followed by further transformations to install the trifluoromethyl group. Additionally, a two-step synthesis starting from nitriles, involving the Grignard addition of 1,1,1-trifluoroalkylmagnesium halides, presents a viable pathway to access 1,1,1-trifluoroalkanones like 1,1,1-Trifluorononan-2-one. beilstein-journals.org

Asymmetric Synthesis Approaches to Enantiopure Trifluoromethyl Ketones

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers can exhibit distinct biological activities. uwindsor.cawikipedia.orgyork.ac.uk Asymmetric synthesis aims to produce a specific stereoisomer in excess. uwindsor.cawikipedia.org For trifluoromethyl ketones, a key strategy to obtain enantiopure products is the asymmetric reduction of the prochiral ketone to a chiral secondary alcohol, which can then be oxidized back to the ketone if needed, or used as a chiral building block.

A notable example is the asymmetric reduction of 1,1,1-Trifluorononan-2-one using chiral reagents. Chiral borane (B79455) reagents, for instance, have been successfully employed for the asymmetric reduction of various ketones. These reagents deliver a hydride to one face of the carbonyl group preferentially, leading to the formation of one enantiomer of the corresponding alcohol in excess. The stereochemical outcome is directed by the chiral environment created by the reagent. york.ac.uk

Another powerful approach is enantioselective catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. wikipedia.org This can involve chiral metal complexes or organocatalysts that activate the substrate or the reducing agent in a stereocontrolled manner. For the synthesis of chiral α-trifluoromethyl ketones, nickel-catalyzed reductive cross-coupling of acid chlorides and racemic α-trifluoromethyl alkyl bromides has been shown to be an effective enantioconvergent method. chinesechemsoc.org

Catalytic Strategies in Fluoroketone Synthesis

Catalysis offers significant advantages in chemical synthesis, including increased reaction rates, higher selectivity, and the ability to perform reactions under milder conditions. In the context of fluoroketone synthesis, various catalytic strategies have been developed to facilitate the introduction of the trifluoromethyl group.

Transition metal catalysis is a cornerstone of modern organic synthesis. acs.org Palladium-catalyzed cross-coupling reactions, for example, can be used to form the carbon-carbon bond between the trifluoromethyl group and the alkyl chain. nih.gov Nickel catalysis has also proven effective, particularly in the stereoconvergent Negishi reactions of racemic α-halo-α-fluoroketones to produce enantioenriched tertiary alkyl fluorides. acs.org These methods often exhibit high functional group tolerance and can provide access to a wide range of fluorinated ketones. acs.org

Photoredox catalysis has emerged as a powerful tool for the synthesis of α-trifluoromethyl ketones. sioc-journal.cn This approach utilizes visible light to initiate radical reactions under mild conditions. For example, the trifluoromethylation of alkenes can be achieved using a photocatalyst in the presence of a suitable trifluoromethyl source. nih.gov Organocatalysis, which employs small organic molecules as catalysts, also presents a valuable strategy for the enantioselective synthesis of fluoroketones. acs.org

Below is a table summarizing various catalytic approaches for the synthesis of fluoroketones:

Mechanochemical Synthesis of Trifluoromethyl-Substituted Structures

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has gained traction as a sustainable and efficient alternative to traditional solvent-based synthesis. beilstein-journals.orgresearchgate.netacs.org Ball milling is a common technique where reactants are placed in a jar with grinding media and subjected to high-energy collisions. rsc.orgcncb.ac.cn This solvent-free or low-solvent approach can lead to shorter reaction times, different product selectivities, and access to novel chemical reactivity. beilstein-journals.orgresearchgate.net

The synthesis of trifluoromethyl-substituted compounds, including ketones, has been successfully achieved using mechanochemical methods. For example, the trifluoromethylation of enamides and acrylamides has been accomplished through a radical process initiated by ball milling in the presence of a piezoelectric material. rsc.org This method allows for the formation of the key trifluoromethyl radical under mild and sustainable conditions. rsc.org

Mechanochemical approaches have also been applied to the synthesis of precursors for trifluoromethyl ketones. For instance, the synthesis of sulfonimidamides, which can be reacted with β-alkoxyvinyl trifluoromethylketones, has been achieved in a one-pot, two-step mechanochemical process. researchgate.net The generation of difluoromethyl enol ethers from ketones via in situ generated difluorocarbenes under ball-milling conditions further highlights the potential of mechanochemistry in fluorinated compound synthesis. beilstein-journals.org

The following table outlines examples of mechanochemical synthesis of fluorinated compounds:

Novel Synthetic Routes for Trifluoromethylated Compounds

The quest for more efficient, selective, and environmentally benign methods for introducing the trifluoromethyl group continues to drive innovation in synthetic chemistry. rsc.orgnih.gov Several novel synthetic routes for trifluoromethylated compounds have recently emerged, expanding the toolkit available to organic chemists.

One area of active research is the development of new trifluoromethylating reagents with enhanced reactivity and selectivity. nih.gov Beyond the well-established Togni and Umemoto reagents, new classes of reagents are being designed to overcome the limitations of existing methods.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer a powerful strategy for the rapid construction of complex molecules. researchgate.net For example, a palladium-catalyzed carbonylative cyclization reaction has been developed for the synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones. rsc.org Similarly, a one-pot synthesis of trifluoromethylated pyrimidines has been achieved through a cascade of Michael addition, intramolecular annulation, and dehydrohalogenation/dehydration steps. rsc.org

Furthermore, the functionalization of α-trifluoromethylstyrenes has been explored as a versatile route to more complex fluorinated compounds through various transformations, including C-F bond activation. rsc.org These novel strategies, summarized in the table below, demonstrate the ongoing efforts to develop more sophisticated and practical methods for the synthesis of valuable trifluoromethylated compounds.

Enantioselective Reduction of 1,1,1-Trifluorononan-2-one

The enantioselective reduction of ketones is a fundamental transformation in organic synthesis, providing access to chiral secondary alcohols which are valuable building blocks for pharmaceuticals and other fine chemicals. biomedpharmajournal.orggoogle.com The presence of a trifluoromethyl group in 1,1,1-trifluorononan-2-one introduces unique electronic and steric properties that influence the stereochemical outcome of its reduction.

Organoborane reagents have proven to be highly effective for the asymmetric reduction of prochiral ketones, including α-trifluoromethyl ketones. researchgate.netorganic-chemistry.orgrsc.org One of the most successful reagents for this transformation is B-chlorodiisopinocampheylborane (Ipc₂BCl), also known as DIP-Chloride. researchgate.netuwindsor.ca

The asymmetric reduction of 1,1,1-trifluorononan-2-one with B-chlorodiisopinocampheylborane has been reported to proceed with high enantiomeric purity. researchgate.net In a study by Herbert C. Brown and colleagues, the reduction of 1,1,1-trifluorononan-2-one using (-)-B-chlorodiisopinocampheylborane yielded the corresponding (S)-1,1,1-trifluoro-2-nonanol in high enantiomeric excess (ee). researchgate.netresearchgate.net Specifically, the reaction of 1,1,1-trifluorononan-2-one with this reagent takes approximately 4-8 hours and results in a 92% ee. researchgate.net This high level of stereocontrol is attributed to the steric bulk of the isopinocampheyl ligands on the boron atom, which effectively differentiates between the two prochiral faces of the ketone. uwindsor.ca The trifluoromethyl group, due to its electronic and steric demands, acts as the larger group, directing the hydride delivery to the opposite face. researchgate.net

The general mechanism for the reduction involves the formation of a chair-like six-membered transition state, where the larger substituent on the ketone preferentially occupies the equatorial position to minimize steric interactions. uwindsor.ca For 1,1,1-trifluorononan-2-one, the trifluoromethyl group is considered sterically more demanding than the heptyl group, thus controlling the stereochemical outcome. researchgate.net

A comparative study on the reduction of various alkyl trifluoromethyl ketones with B-chlorodiisopinocampheylborane demonstrated the general applicability of this reagent. For instance, 1,1,1-trifluoroacetone (B105887) and 1,1,1-trifluorodecan-2-one were also reduced with high enantioselectivity, affording the corresponding alcohols in 89% ee and 91% ee, respectively. researchgate.net

Table 1: Asymmetric Reduction of Alkyl Trifluoromethyl Ketones with B-Chlorodiisopinocampheylborane researchgate.net

| Ketone | Reduction Time (h) | Enantiomeric Excess (ee) (%) |

| 1,1,1-Trifluoroacetone | 4-8 | 89 |

| 1,1,1-Trifluorononan-2-one | 4-8 | 92 |

| 1,1,1-Trifluorodecan-2-one | 4-8 | 91 |

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of ketones. nih.gov Catalysts derived from ruthenium, an arene, and a chiral diamine ligand are among the most effective for this transformation. u-szeged.huresearchgate.netrsc.org These catalysts typically utilize isopropanol (B130326) or a mixture of formic acid and triethylamine (B128534) as the hydrogen source. nih.govnih.gov

The application of chiral Ru(II)-N-arenesulfonyl-1,2-diphenylethylenediamine complexes in the transfer hydrogenation of α,α,α-trifluoromethyl ketones has been shown to yield products with high enantioselectivities and yields. researchgate.net While specific studies focusing exclusively on 1,1,1-trifluorononan-2-one are not extensively detailed in the provided search results, the general reactivity of α-trifluoromethyl ketones suggests its suitability as a substrate. researchgate.netresearchgate.net

Investigations into the enantioselection mechanism of ruthenium-arene-diamine transfer hydrogenation catalysts have revealed that both steric and electronic properties of the ketone substrates play a crucial role. researchgate.net For aryl alkyl/fluoroalkyl ketones, the steric bulk of the alkyl/fluoroalkyl chain was identified as a major factor influencing selectivity. researchgate.net However, for 1-aryl-2,2,2-trifluoroethanones, the enantioselectivity was generally lower compared to their non-fluorinated or less-fluorinated counterparts in some catalytic systems. researchgate.net This suggests that the strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the interaction with the catalyst. nih.gov

The development of water-soluble arene ruthenium catalysts bearing sulfonated diamine ligands has enabled asymmetric transfer hydrogenation to be performed in aqueous media, offering a greener alternative to traditional organic solvents. rsc.orgmdpi.com These systems have shown good catalytic properties for the reduction of various unsaturated compounds. mdpi.com

Beyond organoboranes and ruthenium complexes, a variety of other chiral catalytic systems have been developed for the asymmetric reduction of ketones, some of which are applicable to fluorinated substrates. biomedpharmajournal.org These include catalysts based on other transition metals like rhodium and iridium, as well as organocatalysts. bohrium.comnih.gov

Chiral oxazaborolidines, developed by Corey, Bakshi, and Shibata (CBS), are highly effective catalysts for the borane-mediated reduction of prochiral ketones. sigmaaldrich.comyork.ac.uknih.gov This method has been successfully applied to a wide range of substrates, demonstrating high enantioselectivity. nih.gov

Biocatalysts, such as baker's yeast, in combination with reagents like polymethylhydrosiloxane (B1170920) (PMHS) and tetrabutylammonium (B224687) fluoride (B91410) (TBAF), offer an alternative approach for the asymmetric reduction of prochiral ketones. biomedpharmajournal.org This method provides a convenient and environmentally friendly route to chiral alcohols. biomedpharmajournal.org

Chiral phosphoric acids have emerged as powerful organocatalysts for various asymmetric transformations, including the transfer hydrogenation of fluorinated alkynyl ketimines. acs.org While not a direct reduction of a ketone, this demonstrates the potential of organocatalysis in handling fluorinated substrates.

Nucleophilic Addition Reactions of 1,1,1-Trifluorononan-2-one

The electrophilic carbonyl carbon of 1,1,1-trifluorononan-2-one is susceptible to attack by various nucleophiles, a fundamental reaction in carbonyl chemistry. masterorganicchemistry.comlibretexts.org The strong electron-withdrawing effect of the adjacent trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophilic addition. libretexts.org

The addition of carbon nucleophiles to ketones is a primary method for constructing C-C bonds and, in the case of ketones, can lead to the formation of tertiary alcohols. bristol.ac.ukyoutube.com When applied to substrates like 1,1,1-trifluorononan-2-one, this reaction allows for the synthesis of chiral molecules containing a trifluoromethylated quaternary stereocenter. rsc.orgnih.gov The creation of such centers is a significant challenge in organic synthesis. bristol.ac.uk

One notable example is the asymmetric nitroaldol (Henry) reaction. A highly enantioselective and diastereoselective copper(II)-bisoxazolidine catalyzed nitroaldol reaction with aliphatic and aromatic trifluoromethyl ketones has been described. rsc.org This reaction, when applied to a substrate like 1,1,1-trifluorononan-2-one with nitromethane, would yield a chiral β-nitro alcohol with a trifluoromethylated quaternary center.

Another strategy involves the use of organoaluminum reagents to promote nucleophilic substitution at a quaternary carbon stereocenter with complete inversion of configuration, although this is a more complex transformation. nih.gov The diastereoselective conjugate addition of boron-stabilized allylic nucleophiles to enones is another method for creating quaternary carbon stereocenters. nih.gov

Nucleophilic formylation introduces a formyl group (-CHO) into a molecule. wikipedia.org A one-pot, two-step strategy for the nucleophilic formylation of trifluoromethyl ketones has been developed. rsc.orgus.esrsc.org This method involves the reaction of a trifluoromethyl ketone, such as 1,1,1-trifluorononan-2-one, with formaldehyde (B43269) tert-butyl hydrazone under solvent-free conditions. rsc.orgrsc.orgcsic.es

This reaction proceeds via a diaza-carbonyl-ene reaction, affording an α-hydroxy α-trifluoromethyl diazene (B1210634) in high yield. rsc.orgrsc.org Subsequent transformation of the diazene leads to the formation of an α-hydroxy-α-trifluoromethyl aldehyde. rsc.org For 1,1,1-trifluorononan-2-one, this reaction yields 2-[(tert-butyldiazenyl)methyl]-1,1,1-trifluorononan-2-ol. rsc.org This intermediate can then be converted to the desired α-hydroxy-α-trifluoromethyl aldehyde. rsc.orgcsic.es This strategy provides a direct route to valuable trifluoromethylated building blocks. rsc.orgus.esrsc.org

Table 2: Products from Nucleophilic Formylation of 1,1,1-Trifluorononan-2-one rsc.org

| Reactant | Product |

| 1,1,1-Trifluorononan-2-one | 2-[(tert-Butyldiazenyl)methyl]-1,1,1-trifluorononan-2-ol |

Organolithium and Grignard Reagent Additions

The reaction of 1,1,1-trifluorononan-2-one with organolithium and Grignard reagents serves as a fundamental carbon-carbon bond-forming transformation. These strong nucleophiles readily attack the electrophilic carbonyl carbon of the ketone. libretexts.org This nucleophilic addition leads to the formation of a tertiary alcohol upon subsequent acidic workup.

Organolithium reagents (RLi) and Grignard reagents (RMgX) are highly reactive and function as carbanion sources. libretexts.orgmnstate.edu Their addition to the carbonyl group of 1,1,1-trifluorononan-2-one proceeds via a nucleophilic attack mechanism. The carbanionic portion of the organometallic reagent adds to the carbonyl carbon, resulting in the formation of a tetrahedral alkoxide intermediate. This intermediate is then protonated during the workup step to yield the final tertiary alcohol product. libretexts.org The general reactivity of these organometallic reagents with ketones provides a reliable method for creating tertiary alcohols. masterorganicchemistry.comchemistrysteps.com

Reactions Involving α-Substituent Modifications

The presence of α-hydrogens in ketones like 1,1,1-trifluorononan-2-one allows for a variety of substitution reactions at the α-position. libretexts.org These reactions typically proceed through the formation of an enol or enolate intermediate. wikipedia.org The trifluoromethyl group significantly influences the acidity of the α-protons, making them more susceptible to deprotonation.

One of the most common α-substitution reactions is halogenation. wikipedia.org In an acidic medium, the ketone can be halogenated at the α-position with reagents like chlorine, bromine, or iodine. wikipedia.orguobabylon.edu.iq This reaction is initiated by the acid-catalyzed formation of the enol tautomer, which then acts as a nucleophile and attacks the halogen. wikipedia.orguobabylon.edu.iq

Alkylation of the α-carbon can also be achieved. libretexts.org This is typically accomplished by first treating the ketone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate the enolate ion quantitatively. libretexts.org This enolate then acts as a nucleophile in an SN2 reaction with an alkyl halide to form a new carbon-carbon bond at the α-position. wikipedia.orglibretexts.org

| Reaction Type | Reagents | Intermediate | Product Type |

| α-Halogenation | Cl₂, Br₂, or I₂ in acidic solution | Enol | α-Halo ketone |

| α-Alkylation | 1. LDA 2. Alkyl halide | Enolate | α-Alkyl ketone |

Metal-Catalyzed Transformations of Trifluoromethyl Ketones

Metal-catalyzed reactions offer powerful and versatile methods for transforming trifluoromethyl ketones into a wide array of valuable molecules. Nickel and lanthanide catalysts, in particular, have demonstrated unique reactivity in promoting C-C and C-O bond formations, as well as asymmetric additions to the carbonyl group.

Nickel-Mediated C-C and C-O Bond Formation

Nickel catalysis has emerged as a significant tool for the synthesis of complex molecules containing the trifluoromethyl group. chinesechemsoc.org Nickel-catalyzed reductive cross-coupling reactions provide a modular approach to creating enantioenriched α-trifluoromethyl ketones from readily available starting materials like acid chlorides and α-trifluoromethyl alkyl bromides. chinesechemsoc.orgchinesechemsoc.org These reactions often exhibit high chemoselectivity and functional group tolerance under mild conditions. chinesechemsoc.org Mechanistic studies suggest that these transformations can proceed through a radical chain pathway. chinesechemsoc.orgchemrxiv.org

Furthermore, nickel-mediated trifluoromethylation of phenol (B47542) derivatives through C–O bond activation has been developed. osti.govosti.gov This strategy allows for the direct incorporation of the CF₃ group into aromatic systems. osti.gov The process often involves the use of a phosphine (B1218219) ligand to promote oxidative addition and transmetalation steps. osti.gov

Lanthanide-Catalyzed Asymmetric Carbonyl Additions

Lanthanide catalysts have shown promise in facilitating asymmetric additions to carbonyls. While specific examples for 1,1,1-trifluorononan-2-one are not prevalent in the provided search results, the general principles of lanthanide catalysis can be applied. Lanthanide metals are strong reducing agents and can be used in combination with Lewis acids to achieve regio- and stereoselective transformations of molecules containing trifluoromethyl groups. researchgate.net For instance, lanthanide-catalyzed asymmetric additions of nucleophiles to aldehydes and imines have been successfully developed, suggesting the potential for similar reactivity with trifluoromethyl ketones. nih.govorganic-chemistry.org These reactions often provide access to chiral alcohols and amines with high enantioselectivity. organic-chemistry.org

Radical-Mediated Reactions and C-F Bond Activation

The activation of the strong carbon-fluorine (C-F) bond in trifluoromethyl ketones opens up novel synthetic pathways. Radical-mediated processes have become an increasingly important strategy for achieving this challenging transformation. rsc.org

Recent advancements have focused on the use of radical chemistry to functionalize polyfluoroarenes and gem-difluoroalkenes, which share structural motifs with trifluoromethyl ketones. rsc.org These reactions can proceed through various radical intermediates, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org While direct C-F bond activation of 1,1,1-trifluorononan-2-one is a formidable challenge due to the high bond strength, the development of new radical-based methods offers potential avenues for its functionalization. chemrxiv.org For example, nickel-catalyzed reductive couplings have been shown to involve radical intermediates and can effect C-F bond cleavage in related systems. nih.gov Metalloradical catalysis is an emerging field that aims to control the reactivity and selectivity of these homolytic radical reactions. nih.gov

Enzymatic Transformations and Biocatalysis

Biocatalysis, which utilizes enzymes for chemical transformations, offers a green and highly selective approach to organic synthesis. nih.govfrontiersin.org The high stereo-, regio-, and chemoselectivity of enzymes stem from the precise positioning of substrates within the enzyme's active site. nih.gov

Enzyme-Regulated Ligand-Receptor Interactions of Small Molecules

The trifluoromethyl ketone (TFMK) functional group, as present in 1,1,1-trifluorononan-2-one, is a key structural motif known for its ability to act as a potent enzyme inhibitor. magtech.com.cnresearchgate.net The strong electron-withdrawing nature of the three fluorine atoms renders the carbonyl carbon highly electrophilic. This enhanced electrophilicity facilitates the formation of stable, covalent adducts with nucleophilic residues, such as serine or cysteine, found in the active sites of many enzymes. magtech.com.cnnih.gov

When a TFMK interacts with the hydroxyl group of a serine residue or the thiol group of a cysteine residue in an enzyme's active site, it forms a hemiketal or hemithioketal, respectively. nih.gov This adduct is a stable mimic of the tetrahedral transition state of amide or ester hydrolysis, which allows TFMKs to act as effective transition-state analogue inhibitors. researchgate.net This inhibitory mechanism has been observed for a variety of enzymes, including hydrolases, proteases, and esterases. magtech.com.cnresearchgate.net

For instance, peptidyl trifluoromethyl ketones have been developed as orally active inhibitors of human leukocyte elastase, an enzyme implicated in inflammatory diseases. acs.org Similarly, TFMK-containing compounds have been designed and synthesized as inhibitors of the SARS-CoV 3CL protease, a critical enzyme in the life cycle of the coronavirus. nih.gov In these cases, the inhibitors often exhibit a time-dependent, slow-binding inhibition, indicating a two-step mechanism involving initial binding followed by the formation of the covalent adduct. nih.govrsc.org The potency of these inhibitors can be exceptionally high, with some demonstrating inhibition constants (Ki) in the sub-micromolar range. nih.gov

Furthermore, trifluoromethyl ketones have been identified as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. researchgate.netrsc.org The TFMK moiety in these inhibitors is thought to chelate the zinc(II) ion in the enzyme's active site, contributing to the inhibitory activity. researchgate.net The interaction between the TFMK and the enzyme can be highly specific, with some inhibitors showing different mechanisms of action depending on the HDAC isoform. rsc.org

The inhibitory potential of the TFMK group is not limited to mammalian enzymes. Studies on insect juvenile hormone esterase have also shown that aromatic trifluoromethyl ketones can act as potent inhibitors, with their activity being related to the lipophilicity and steric properties of the molecule. ucanr.edu This broad range of biological activity highlights the significance of the trifluoromethyl ketone functional group in the design of enzyme inhibitors and underscores the potential for 1,1,1-trifluorononan-2-one and related structures to serve as scaffolds for the development of new therapeutic agents.

Chemo-Enzymatic Cascade Approaches in Organic Synthesis

Chemo-enzymatic cascade reactions, which combine the selectivity of biocatalysts with the versatility of chemical transformations in a single pot, represent a powerful strategy for the efficient synthesis of complex molecules. acs.orgmdpi.com These cascades are particularly valuable for the production of chiral compounds, such as alcohols and amines, from prochiral ketones. csic.es While specific examples detailing the use of 1,1,1-trifluorononan-2-one in such cascades are not prevalent in the literature, the established methodologies for other ketones, including other trifluoromethyl ketones, provide a clear framework for its potential applications.

A common approach involves the use of a chemical catalyst to generate a ketone intermediate, which is then stereoselectively reduced by an enzyme. For example, a one-pot chemo-enzymatic method has been developed for the synthesis of chiral α-halogenated aryl alcohols. sioc-journal.cn This process begins with the acid-catalyzed halogenation of an aryl ketone, followed by the asymmetric reduction of the resulting α-halogenated ketone using a carbonyl reductase from Rhodotorula sp. without the need to isolate the intermediate. sioc-journal.cn This strategy could be adapted to 1,1,1-trifluorononan-2-one to introduce additional functionality before a final, stereoselective reduction.

Another innovative approach couples photocatalysis with biocatalysis. A continuous flow system has been described for the photocatalytic trifluoromethylation of alkenes, followed by the biocatalytic, stereoselective reduction of the resulting ketone. researchgate.net This demonstrates the feasibility of integrating light-driven chemical reactions with enzymatic steps to construct complex fluorinated molecules.

Furthermore, chemo-enzymatic cascades are extensively used for the synthesis of chiral amines from ketones via reductive amination. These cascades often employ ω-transaminases, which can asymmetrically convert a ketone to a chiral amine. acs.org To drive the reaction equilibrium towards the product, a second enzyme, such as an alcohol dehydrogenase, can be introduced to remove the ketone byproduct from the amino donor. mdpi.com A bienzyme system with an R-ω-transaminase and an alcohol dehydrogenase has been successfully used to synthesize a chiral trifluoromethyl-containing amine from the corresponding acetophenone (B1666503) derivative with excellent yield and enantiomeric excess. mdpi.com This highlights a viable pathway for the conversion of 1,1,1-trifluorononan-2-one into the corresponding chiral amine, a valuable building block in medicinal chemistry.

The compatibility of chemical and biological catalysts is a key challenge in designing these cascades. Factors such as solvent, pH, and temperature must be carefully optimized to ensure both catalysts function effectively. mdpi.comsioc-journal.cn The successful development of numerous chemo-enzymatic cascades for a wide range of ketones suggests that with appropriate optimization, 1,1,1-trifluorononan-2-one could be a suitable substrate for such transformative synthetic strategies.

Biocatalytic Reduction of Trifluoromethyl Ketones

The reduction of prochiral ketones to form chiral alcohols is a fundamental transformation in organic synthesis, providing access to valuable intermediates for the pharmaceutical and agrochemical industries. scribd.com Biocatalytic reduction, employing enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), is a particularly attractive method due to its high stereoselectivity and mild reaction conditions. almacgroup.comthieme-connect.de

Trifluoromethyl ketones, including 1,1,1-trifluorononan-2-one, are excellent substrates for asymmetric reduction. The trifluoromethyl group often acts as the sterically demanding substituent, controlling the stereochemical outcome of the reduction. researchgate.net Research by H.C. Brown and colleagues demonstrated the efficient asymmetric reduction of several alkyl trifluoromethyl ketones using the chemical reducing agent B-chlorodiisopinocampheylborane. In this study, 1,1,1-trifluorononan-2-one was reduced within 4-8 hours to the corresponding alcohol with an impressive 92% enantiomeric excess (ee). researchgate.net

While this specific example uses a chemical reagent, the principles of stereoselective reduction are readily transferable to biocatalytic systems. A wide array of microorganisms and isolated enzymes have been shown to reduce various trifluoromethyl ketones to their corresponding chiral alcohols with high yields and enantioselectivities, often exceeding 99% ee. researchgate.netmdpi.com Carbonyl reductases from sources like Rhodotorula rubra and other microbial strains have been successfully employed for the asymmetric reduction of ketones bearing electron-withdrawing groups, such as the trifluoromethyl group. thieme-connect.demdpi.com

The following table summarizes the biocatalytic reduction of various trifluoromethyl ketones, illustrating the high degree of stereoselectivity that can be achieved with different enzyme systems.

| Ketone Substrate | Biocatalyst/Enzyme | Product Configuration | Enantiomeric Excess (ee) (%) | Reference |

| 1,1,1-Trifluoroacetone | Baker's Yeast | (S)-1,1,1-Trifluoro-2-propanol | >99 | acs.org |

| 2,2,2-Trifluoroacetophenone | Rhodococcus ruber ADH-A | (R)-1-Phenyl-2,2,2-trifluoroethanol | >99 | thieme-connect.de |

| 1-(4-Bromophenyl)-2,2,2-trifluoroethanone | Rhodotorula rubra AS 2.2241 | (S)-Alcohol | >99 | mdpi.com |

| 1-(4-Nitrophenyl)-2,2,2-trifluoroethanone | Rhodotorula rubra AS 2.2241 | (S)-Alcohol | >99 | mdpi.com |

| 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone | R-ω-Transaminase (for reductive amination) | (R)-Amine | >99.9 | mdpi.com |

The development of extensive libraries of ketoreductases and the use of cofactor regeneration systems, such as the glucose/glucose dehydrogenase (GDH) system or the use of isopropanol, have made the biocatalytic reduction of ketones a scalable and industrially viable process. almacgroup.comthieme-connect.de Given the high enantioselectivity observed in the chemical reduction of 1,1,1-trifluorononan-2-one and the proven efficacy of biocatalysts on similar substrates, it is evident that this compound is an excellent candidate for highly stereoselective biocatalytic reduction to produce the corresponding chiral fluorinated alcohol.

Mechanistic Elucidation in 1,1,1 Trifluorononan 2 One Chemistry

Investigation of Stereocontrol Mechanisms in Asymmetric Transformations

Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule, a critical aspect in the synthesis of many pharmaceuticals and biologically active compounds. uniurb.itdu.ac.in For 1,1,1-trifluorononan-2-one, which is prochiral, its conversion into a chiral product, such as an alcohol, requires a stereocontrolled reaction. The trifluoromethyl group often acts as the sterically larger group, directing the stereochemical outcome of the reaction. researchgate.net

The investigation of stereocontrol mechanisms in asymmetric transformations of 1,1,1-trifluorononan-2-one involves several key strategies:

Chiral Auxiliaries: These are enantiomerically pure compounds that are temporarily attached to the substrate to direct the stereochemical course of a reaction. numberanalytics.comresearchgate.net After the desired transformation, the auxiliary is removed. numberanalytics.com The choice of auxiliary and its point of attachment are critical for achieving high diastereoselectivity. researchgate.net

Chiral Catalysts: Catalytic asymmetric synthesis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. numberanalytics.com This approach is highly efficient and atom-economical. numberanalytics.comnih.gov The catalyst, which can be a metal complex or an organic molecule, creates a chiral environment around the substrate, favoring the formation of one enantiomer over the other. nih.gov

Substrate Control: In some cases, existing stereocenters within the substrate molecule can influence the stereochemical outcome of subsequent reactions. However, for a prochiral molecule like 1,1,1-trifluorononan-2-one, this is not the primary mode of stereocontrol.

The enantiomeric excess (e.e.), which measures the purity of the desired enantiomer, is a key parameter in evaluating the effectiveness of an asymmetric synthesis. du.ac.in High e.e. values indicate a high degree of stereocontrol. For instance, the reduction of 1,1,1-trifluorononan-2-one has been reported to yield the corresponding alcohol with a high enantiomeric excess of 92%. researchgate.net

Table 1: Asymmetric Reduction of Various Ketones

| Substrate | Enantiomeric Excess (ee) |

|---|---|

| 1,1,1-Trifluoroacetone (B105887) | 89% |

| 1,1,1-Trifluorononan-2-one | 92% |

| 1,1,1-Trifluorodecan-2-one | 91% |

| Cyclohexyl trifluoromethyl ketone | 87% |

Data sourced from a study on the reduction of trifluoromethyl ketones. researchgate.net

Kinetic Analysis and Reaction Rate Law Determination

Kinetic analysis is a powerful tool for elucidating reaction mechanisms by providing quantitative information about reaction rates and the factors that influence them. nih.govmdpi.com Determining the reaction rate law, which mathematically expresses the relationship between the reaction rate and the concentrations of reactants, is a primary goal of kinetic studies. mdpi.com

For reactions involving 1,1,1-trifluorononan-2-one, kinetic analysis can help to:

Identify the number of reaction steps: Many chemical transformations proceed through a series of elementary steps. nih.gov Kinetic data can help to identify the number of these steps and whether any are rate-limiting. nih.gov

Determine the role of catalysts: By studying how the reaction rate changes with catalyst concentration, it is possible to determine the order of the reaction with respect to the catalyst and gain insight into its involvement in the mechanism.

Elucidate the transition state: The activation energy (Ea) and pre-exponential factor (A), determined from the temperature dependence of the reaction rate, provide information about the energy barrier and the molecularity of the rate-determining step. mdpi.com

Experimental techniques for kinetic analysis often involve monitoring the concentration of a reactant or product over time using methods such as spectroscopy or chromatography. The data obtained is then fitted to various kinetic models to determine the rate constants and other kinetic parameters. nih.govmdpi.com

Probing Substrate-Catalyst Interactions Governing Selectivity

The selectivity of a catalyzed reaction, whether it be chemo-, regio-, or stereoselectivity, is governed by the intricate non-covalent interactions between the substrate and the catalyst. rsc.orgnih.gov These interactions, which can include hydrogen bonding, electrostatic interactions, and van der Waals forces, are responsible for orienting the substrate within the catalyst's active site in a way that favors the desired reaction pathway. rsc.orgbeilstein-journals.org

In the context of 1,1,1-trifluorononan-2-one chemistry, understanding these interactions is key to designing more efficient and selective catalysts. Techniques used to probe substrate-catalyst interactions include:

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide information about the structure of the substrate-catalyst complex and the nature of the interactions between them.

X-ray Crystallography: This technique can provide a detailed three-dimensional structure of the substrate-catalyst complex, offering a direct view of the interactions at the atomic level.

Computational Modeling: Molecular modeling and quantum chemical calculations can be used to simulate the substrate-catalyst complex and calculate the energies of different binding modes, providing insights into the origins of selectivity. nih.gov

The influence of the solvent on these interactions is also a critical factor to consider, as solvent molecules can compete for binding sites on the catalyst or alter the conformation of the substrate. diva-portal.org

Computational and Theoretical Studies on Reaction Pathways

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, providing insights that are often difficult or impossible to obtain through experimental methods alone. nih.govscielo.brmontclair.edursc.org By using quantum chemical methods, researchers can model the potential energy surface of a reaction, which maps the energy of the system as a function of the positions of the atoms. chemrxiv.org

For reactions involving 1,1,1-trifluorononan-2-one, computational studies can be used to:

Identify intermediates and transition states: By locating the minima and saddle points on the potential energy surface, it is possible to identify the structures of intermediates and transition states along the reaction pathway. montclair.edu

Calculate reaction energy profiles: The relative energies of reactants, intermediates, transition states, and products can be calculated, providing a quantitative picture of the reaction thermodynamics and kinetics. montclair.educhemrxiv.org

Investigate the role of non-covalent interactions: Computational methods can be used to analyze and quantify the non-covalent interactions that govern substrate binding and selectivity. rsc.org

Predict the outcome of new reactions: By modeling hypothetical reaction pathways, computational chemistry can be used to predict the feasibility of new reactions and guide the design of new catalysts and substrates. chemrxiv.org

The accuracy of computational predictions depends on the level of theory and the basis set used in the calculations. Therefore, it is often necessary to benchmark the computational methods against experimental data to ensure their reliability. montclair.edu

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,1,1-Trifluorononan-2-one |

| 1,1,1-Trifluoroacetone |

| 1,1,1-Trifluorodecan-2-one |

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the chemical environments of specific nuclei. For 1,1,1-Trifluorononan-2-one, experiments focusing on ¹H, ¹³C, and ¹⁹F nuclei are particularly informative.

Proton (¹H) NMR and Carbon (¹³C) NMR Applications

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the hydrogen and carbon framework of a molecule, respectively.

In the ¹H NMR spectrum of 1,1,1-Trifluorononan-2-one, distinct signals are predicted for each unique proton environment. The protons on the carbon adjacent to the carbonyl group (C3) are expected to appear most downfield in the alkyl region, typically around 2.0-2.5 ppm, due to the electron-withdrawing effect of the ketone. libretexts.org The signals for the subsequent methylene (B1212753) groups along the heptyl chain would appear further upfield, with the terminal methyl (CH₃) group protons being the most shielded and appearing at approximately 0.9 ppm. pdx.edu

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms. For 1,1,1-Trifluorononan-2-one, nine distinct signals are expected. The carbonyl carbon (C2) is highly deshielded and would produce a characteristic peak in the range of 190-205 ppm. The trifluoromethyl carbon (C1) would appear as a quartet due to coupling with the three fluorine atoms, with a chemical shift influenced by the strong electronegativity of the fluorine atoms. nih.gov The remaining seven carbons of the heptyl chain would have signals in the typical aliphatic region (approx. 10-40 ppm).

Predicted ¹H and ¹³C NMR Data for 1,1,1-Trifluorononan-2-one

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| C1 (-CF₃) | - | - | ~117 (q) |

| C2 (-C=O) | - | - | ~204 (q) |

| C3 (-CH₂-) | ~2.4 | t | ~38 |

| C4 (-CH₂-) | ~1.6 | m | ~23 |

| C5 (-CH₂-) | ~1.3 | m | ~29 |

| C6 (-CH₂-) | ~1.3 | m | ~31 |

| C7 (-CH₂-) | ~1.3 | m | ~29 |

| C8 (-CH₂-) | ~1.2 | m | ~22 |

| C9 (-CH₃) | ~0.9 | t | ~14 |

Note: Predicted values are based on standard chemical shift ranges and substituent effects. 'q' denotes a quartet, 't' a triplet, and 'm' a multiplet.

Fluorine (¹⁹F) NMR for Fluorinated Moiety Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive and powerful technique for analyzing organofluorine compounds. aiinmr.com The ¹⁹F nucleus has 100% natural abundance and a spin of ½, similar to protons, but its chemical shifts span a much wider range (over 800 ppm), which minimizes the likelihood of signal overlap. thermofisher.com

For 1,1,1-Trifluorononan-2-one, the three fluorine atoms of the trifluoromethyl group are chemically equivalent. Therefore, they are expected to produce a single, sharp signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly dependent on the local electronic environment. For a CF₃ group adjacent to a carbonyl, the signal typically appears in the range of -70 to -80 ppm relative to a CFCl₃ standard. dovepress.comucsb.edu This distinct signal provides unambiguous confirmation of the trifluoromethyl moiety's presence. aiinmr.com

Advanced NMR Techniques for Mixture Analysis

In complex samples, such as reaction mixtures or environmental extracts, one-dimensional NMR spectra can suffer from significant signal overlap. acs.org Advanced 2D NMR techniques and specialized pulse sequences are crucial for deciphering the structures of individual components.

Vibrational Spectroscopy: Infrared (IR) and Raman Applications

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is an excellent tool for identifying the functional groups present in a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. ucdavis.edu The resulting spectrum provides a molecular "fingerprint," with specific peaks corresponding to particular functional groups.

The FT-IR spectrum of 1,1,1-Trifluorononan-2-one is expected to be dominated by several key absorption bands. The most prominent feature would be a strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration, typically found in the 1715-1730 cm⁻¹ range for an aliphatic ketone. pressbooks.publibretexts.orgorgchemboulder.com Additionally, strong absorption bands due to the C-F stretching vibrations of the trifluoromethyl group are expected in the region of 1100-1300 cm⁻¹. The C-H stretching vibrations of the heptyl chain would produce sharp peaks just below 3000 cm⁻¹.

Predicted FT-IR Absorption Bands for 1,1,1-Trifluorononan-2-one

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 2960 | Medium-Strong |

| C=O Stretch | Ketone | 1715 - 1730 | Strong, Sharp |

| C-H Bend | Alkyl (CH₂, CH₃) | 1375 - 1465 | Medium |

| C-F Stretch | Trifluoromethyl (-CF₃) | 1100 - 1300 | Strong |

Attenuated Total Reflectance (ATR-IR) in Chemical Analysis

Attenuated Total Reflectance (ATR) is a widely used sampling technique for FT-IR spectroscopy that simplifies the analysis of liquid and solid samples. mt.commt.com Instead of passing the IR beam through the sample (transmission), ATR uses a crystal with a high refractive index. The sample is placed in direct contact with the crystal, and an evanescent wave penetrates a few micrometers into the sample, where absorption occurs. jove.comcaltech.edu

The primary advantage of ATR-IR is the minimal to no sample preparation required. azom.com For a liquid compound like 1,1,1-Trifluorononan-2-one, a single drop can be placed on the ATR crystal to obtain a high-quality spectrum. ufl.edu This method is non-destructive, rapid, and provides spectra that are qualitatively very similar to those obtained by traditional transmission methods, making it an ideal technique for routine chemical identification and analysis. mt.comspecac.com

Mass Spectrometry for Precise Molecular Mass and Fragmentation Patterns

Detailed mass spectrometry analysis, including the precise molecular mass and characteristic fragmentation patterns for 1,1,1-Trifluorononan-2-one, is not documented in available scientific databases. Such data is crucial for confirming the molecular weight and elucidating the structure of the compound by observing how it breaks apart in the mass spectrometer. However, specific experimental mass spectra and fragmentation studies for this compound have not been published.

1,1,1 Trifluorononan 2 One As a Pivotal Intermediate in Synthetic Strategies

Precursor for Optically Active Fluoroalcohols

The asymmetric reduction of prochiral ketones is a cornerstone of modern organic synthesis, providing access to enantiomerically enriched secondary alcohols that are crucial intermediates for pharmaceuticals and other biologically active compounds. 1,1,1-Trifluorononan-2-one is an excellent substrate for such transformations, yielding optically active 1,1,1-Trifluorononan-2-ol.

Research has demonstrated the highly efficient and enantioselective reduction of 1,1,1-Trifluorononan-2-one using chiral organoborane reagents. Specifically, the use of (–)-B-Chlorodiisopinocampheylborane, commonly known as (–)-DIP-Chloride™, has been shown to be particularly effective. The reaction proceeds at a faster rate for alkyl trifluoromethyl ketones compared to their aryl counterparts. mdpi.com In the case of 1,1,1-Trifluorononan-2-one, reduction with (–)-DIP-Chloride™ yields the corresponding (S)-1,1,1-Trifluorononan-2-ol with a high degree of stereocontrol. mdpi.comnih.gov The trifluoromethyl group's significant steric and electronic influence directs the stereochemical outcome of the reduction. mdpi.com

Detailed findings from these reduction studies are summarized in the table below.

| Ketone Substrate | Chiral Reducing Agent | Product | Enantiomeric Excess (ee) | Reaction Time |

| 1,1,1-Trifluorononan-2-one | (–)-DIP-Chloride™ | (S)-1,1,1-Trifluorononan-2-ol | 92% | 4–8 hours |

| 1,1,1-Trifluoroacetone (B105887) | (–)-DIP-Chloride™ | (S)-1,1,1-Trifluoro-2-propanol | 89% | 4–8 hours |

| 1,1,1-Trifluorodecan-2-one | (–)-DIP-Chloride™ | (S)-1,1,1-Trifluoro-2-decanol | 91% | 4–8 hours |

This table presents data on the asymmetric reduction of various trifluoromethyl ketones, highlighting the effectiveness of (–)-DIP-Chloride™ as a chiral reducing agent. mdpi.com

Building Block for Diverse Fluorinated Organic Compounds

Beyond its reduction to chiral alcohols, 1,1,1-Trifluorononan-2-one is a key starting material for creating a wide array of other fluorinated organic molecules through carbon-carbon bond-forming reactions. These reactions leverage the reactivity of the ketone's carbonyl group to build more elaborate molecular frameworks while retaining the influential trifluoromethyl moiety.

One notable example is the diaza-carbonyl-ene reaction. An efficient, solvent-free, one-pot reaction between 1,1,1-Trifluorononan-2-one and formaldehyde (B43269) tert-butyl hydrazone has been developed. This process is fast, clean, and high-yielding, producing a densely functionalized α-hydroxy α-trifluoromethyl diazene (B1210634) known as 2-[(tert-Butyldiazenyl)methyl]-1,1,1-trifluorononan-2-ol. youtube.com This product serves as a valuable, more complex building block for subsequent synthetic transformations. youtube.com

Another powerful method for extending the carbon skeleton of ketones is the Reformatsky reaction. researchgate.netorganic-chemistry.org This reaction involves the condensation of a ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester. researchgate.net While specific studies on 1,1,1-Trifluorononan-2-one are not detailed, the general applicability of the Reformatsky reaction to ketones suggests its utility for converting 1,1,1-Trifluorononan-2-one into the corresponding β-hydroxy esters. organic-chemistry.org This transformation provides access to another important class of fluorinated compounds.

| Reaction Type | Reagents | Product Type from 1,1,1-Trifluorononan-2-one |

| Diaza-carbonyl-ene | Formaldehyde tert-butyl hydrazone | α-Hydroxy α-trifluoromethyl diazene |

| Reformatsky Reaction | α-Halo ester, Zinc | β-Hydroxy ester |

This table outlines key reactions that utilize 1,1,1-Trifluorononan-2-one to build diverse fluorinated compounds.

Application in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are pervasive in medicinal and agricultural chemistry. organic-chemistry.orgorganic-chemistry.org Trifluoromethyl-substituted heterocycles, such as pyrazoles and pyrimidines, are of particular interest due to their enhanced biological activities. scispace.comclockss.org 1,1,1-Trifluorononan-2-one serves as a strategic starting material for these important structures, typically via a two-step process involving an intermediate β-dicarbonyl compound.

The most common route to pyrazoles and pyrimidines involves the cyclocondensation of a 1,3-dicarbonyl compound with a binucleophile like hydrazine (B178648) or an amidine, respectively. mdpi.comresearchgate.net Therefore, the initial step is to convert 1,1,1-Trifluorononan-2-one into a suitable 1,3-dicarbonyl precursor. This is readily achieved through a Claisen condensation reaction. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com In this reaction, the ketone is treated with an ester, such as ethyl acetate (B1210297) or diethyl carbonate, in the presence of a strong base (e.g., sodium hydride) to generate a β-diketone or a β-keto ester. organic-chemistry.orgorganic-chemistry.org

Once the 1,3-dicarbonyl intermediate is formed, it can be reacted directly with different reagents to produce the desired heterocycle:

Pyrazoles: Cyclocondensation of the β-dicarbonyl intermediate with hydrazine or its derivatives (e.g., phenylhydrazine) yields a trifluoromethyl-substituted pyrazole (B372694). This reaction is a standard and highly effective method for constructing the pyrazole ring. mdpi.comscispace.com

Pyrimidines: Reaction of the β-dicarbonyl intermediate with an amidine (e.g., benzamidine (B55565) hydrochloride) leads to the formation of a trifluoromethyl-substituted pyrimidine (B1678525) ring. clockss.orgresearchgate.net

This two-step sequence demonstrates the utility of 1,1,1-Trifluorononan-2-one as a foundational element for accessing valuable heterocyclic scaffolds.

| Target Heterocycle | Required Intermediate | Key Reactions |

| Pyrazole | 1,3-Dicarbonyl | 1. Claisen Condensation2. Cyclocondensation with Hydrazine |

| Pyrimidine | 1,3-Dicarbonyl | 1. Claisen Condensation2. Cyclocondensation with Amidine |

This table summarizes the synthetic strategy for producing heterocyclic compounds from 1,1,1-Trifluorononan-2-one.

Role in the Assembly of Complex Molecular Architectures

The construction of complex molecular architectures is a central goal of organic synthesis, aimed at producing novel therapeutic agents, molecular probes, and advanced materials. nih.govsyncatmeth.es A multi-step synthesis is a strategy where a target molecule is created through a series of chemical reactions. rsc.org The value of a starting material in this context is determined by the strategic features it introduces and its versatility in subsequent transformations.

1,1,1-Trifluorononan-2-one is a valuable starting point for such endeavors because it efficiently introduces two highly desirable structural motifs into a molecule: the electron-withdrawing trifluoromethyl group and a long, lipophilic C7 alkyl chain. The CF₃ group can significantly enhance a molecule's metabolic stability and binding affinity, while the alkyl chain modulates its solubility and lipophilicity.

As established in the preceding sections, 1,1,1-Trifluorononan-2-one can be readily transformed into a variety of key intermediates:

Chiral Fluoroalcohols: Provide a stereocenter for building enantiomerically pure complex molecules.

Functionalized Diazenes and β-Hydroxy Esters: Offer multiple reactive handles for further carbon-carbon and carbon-heteroatom bond formations.

Heterocyclic Precursors: Serve as the foundation for constructing pyrazole and pyrimidine cores, which are privileged structures in drug discovery. scispace.comclockss.org

These first-generation products are themselves versatile building blocks. For example, the chiral alcohols can be used in further substitution or coupling reactions, and the heterocyclic compounds can be further functionalized on the ring or side chains. While specific total syntheses of highly complex natural products beginning from 1,1,1-Trifluorononan-2-one are not prominently featured in general chemical literature, its potential is clear. Its role is to serve as an effective "entry molecule" that allows chemists to rapidly assemble intermediates possessing key fluorinated and lipophilic characteristics, which can then be elaborated into more complex molecular architectures.

Perspectives and Future Directions in 1,1,1 Trifluorononan 2 One Research

Innovations in Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry, with a focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. semanticscholar.org For the synthesis of 1,1,1-trifluorononan-2-one and other trifluoromethyl ketones, a significant push is being made toward more environmentally benign methodologies.

One promising area is the development of solvent-free reaction conditions. rsc.orgus.es Research has demonstrated that certain reactions, such as the diaza-carbonyl-ene reaction of formaldehyde (B43269) tert-butyl hydrazone with trifluoromethyl ketones, can proceed rapidly and cleanly without the need for a solvent. rsc.orgus.es This not only reduces the environmental impact associated with solvent use and disposal but can also lead to higher yields and simpler purification procedures. us.es Another sustainable approach involves the use of water as a reaction medium, which is an abundant, non-toxic, and inexpensive solvent. nih.govthieme-connect.com For instance, the efficient synthesis of trifluoromethyl(indolyl)phenylmethanols has been achieved in water using a catalytic system of K2CO3/n-Bu4PBr. nih.gov Exploring similar aqueous or solvent-free conditions for the synthesis of 1,1,1-trifluorononan-2-one could significantly improve the green credentials of its production.

Furthermore, the development of cleaner oxidation methods for the synthesis of trifluoromethyl ketones from their corresponding secondary alcohols is a key area of innovation. thieme.de Traditional oxidation methods can be inefficient due to the electron-withdrawing nature of the trifluoromethyl group. thieme.de Newer approaches, such as those employing nitroxide catalysts, offer a "clean, green" alternative that can overcome this challenge. thieme.de The concept of atom economy, which seeks to maximize the incorporation of all reactant materials into the final product, is also a central tenet of sustainable synthesis. acs.org Future research will likely focus on designing synthetic pathways to 1,1,1-trifluorononan-2-one that adhere to this principle, for example, by utilizing catalytic rather than stoichiometric reagents. acs.org

A summary of sustainable synthetic strategies with potential application to 1,1,1-trifluorononan-2-one synthesis is presented in the table below.

| Sustainable Strategy | Description | Potential Benefit for 1,1,1-Trifluorononan-2-one Synthesis |

| Solvent-Free Reactions | Conducting chemical reactions in the absence of a solvent. | Reduced waste, lower environmental impact, potentially faster reaction times and easier purification. rsc.orgus.es |

| Aqueous Synthesis | Utilizing water as the reaction medium. | Use of a non-toxic, inexpensive, and readily available solvent. nih.govthieme-connect.com |

| Cleaner Oxidation Methods | Employing environmentally friendly oxidizing agents and catalysts. | More efficient and sustainable production from the corresponding secondary alcohol. thieme.de |

| High Atom Economy | Designing reactions to maximize the incorporation of reactant atoms into the final product. | Minimized waste and more efficient use of resources. acs.org |

| Use of Reusable Catalysts | Employing catalysts that can be easily recovered and reused for multiple reaction cycles. | Reduced catalyst waste and lower overall process cost. rsc.org |

Integration of Artificial Intelligence and Machine Learning in Reaction Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis by enabling more accurate predictions of reaction outcomes and facilitating the design of novel synthetic routes. ijnc.irkyoto-u.ac.jparxiv.org For a target molecule like 1,1,1-trifluorononan-2-one, these computational tools can be applied to various aspects of its synthesis.

Machine learning models, particularly neural networks, are being trained on vast datasets of chemical reactions to predict the major products of a given set of reactants and conditions. nih.gov This can be incredibly valuable in the context of synthesizing 1,1,1-trifluorononan-2-one, as it could help to identify optimal reaction conditions and minimize the formation of unwanted byproducts. nih.gov For example, ML algorithms can analyze the complex interplay of various molecular parameters to predict regioselectivity in reactions, a crucial factor in many synthetic steps. rsc.org

The table below outlines some applications of AI and ML in the synthesis of 1,1,1-trifluorononan-2-one.

| AI/ML Application | Description | Potential Impact on 1,1,1-Trifluorononan-2-one Synthesis |

| Reaction Outcome Prediction | Using trained models to predict the products and yields of a chemical reaction. | Optimization of reaction conditions, reduction of trial-and-error experimentation, and minimization of byproducts. nih.gov |

| Retrosynthetic Analysis | AI-driven generation of synthetic pathways from a target molecule to starting materials. | Discovery of novel and more efficient synthetic routes. kyoto-u.ac.jp |

| Catalyst Design and Optimization | Employing machine learning to identify or design more effective catalysts. | Development of highly selective and active catalysts for specific transformations. researchgate.net |

| Prediction of Physicochemical Properties | Using AI to estimate properties like lipophilicity and acidity for novel fluorinated compounds. | Aiding in the design of derivatives of 1,1,1-trifluorononan-2-one with desired properties for specific applications. researchgate.net |

Development of Novel and Efficient Catalytic Systems

Catalysis is a cornerstone of modern organic synthesis, and the development of new and more efficient catalytic systems is a major driving force in chemical research. acs.orgtopsoe.com For the synthesis of 1,1,1-trifluorononan-2-one, ongoing research is focused on creating catalysts that offer higher yields, greater selectivity, and milder reaction conditions.

One area of intense investigation is the use of earth-abundant and less toxic metals as catalysts. beilstein-journals.org Copper, for instance, is an attractive alternative to more precious metals due to its low cost and versatile reactivity. beilstein-journals.org Copper-catalyzed reactions have been successfully employed in a variety of transformations, and their application to the synthesis of trifluoromethyl ketones is an active area of research. Another innovative approach involves the use of fluoroform (HCF3), a potent greenhouse gas and industrial byproduct, as a trifluoromethylating agent. researchgate.netnih.govbeilstein-journals.org The development of catalytic systems, such as those based on KHMDS in triglyme, that can effectively utilize fluoroform for the synthesis of trifluoromethyl ketones from esters represents a significant step towards more sustainable and cost-effective production methods. researchgate.netnih.govbeilstein-journals.org

Organocatalysis, which utilizes small organic molecules as catalysts, has also emerged as a powerful tool in asymmetric synthesis. rsc.org For reactions involving trifluoromethyl ketones, chiral organocatalysts like Takemoto-type thioureas have been shown to be effective in promoting enantioselective cross-aldol reactions. rsc.org The development of novel organocatalysts for the synthesis of chiral derivatives of 1,1,1-trifluorononan-2-one is a promising avenue for future research. Synergistic catalysis, where two distinct catalysts work in concert to activate both the nucleophile and the electrophile, is another powerful strategy that could lead to new and more efficient syntheses of trifluoromethyl ketones. nih.gov

The table below summarizes some of the novel catalytic systems with potential applications in the synthesis of 1,1,1-trifluorononan-2-one.

| Catalytic System | Description | Potential Advantages for 1,1,1-Trifluorononan-2-one Synthesis |

| Fluoroform-based Systems | Utilizes fluoroform (HCF3) as the trifluoromethyl source with a suitable base and solvent system. | Cost-effective and utilizes an industrial byproduct. researchgate.netnih.govbeilstein-journals.org |

| Earth-Abundant Metal Catalysts | Employs catalysts based on metals like copper. | Lower cost and greater sustainability compared to precious metal catalysts. beilstein-journals.org |

| Organocatalysts | Uses small, chiral organic molecules to catalyze reactions. | Enables asymmetric synthesis, leading to enantiomerically enriched products. rsc.org |

| Synergistic Catalysis | The simultaneous activation of both reaction partners by two separate catalysts. | Can lead to new transformations and improved reaction efficiency and selectivity. nih.gov |

| Heterogeneous Catalysts | Catalysts that are in a different phase from the reactants, allowing for easy separation and reuse. | Improved sustainability and process efficiency. rsc.org |

Exploration of New Reactivity Modes and Chemical Transformations

Beyond improving existing synthetic methods, a key aspect of future research on 1,1,1-trifluorononan-2-one will be the exploration of its chemical reactivity to discover new transformations and create novel molecular architectures. The unique electronic properties conferred by the trifluoromethyl group can lead to unexpected and useful reactivity.

One such area is the O-trifluoromethylation of ketones, a reaction that has been largely unexplored until recently. rsc.orgnih.govrsc.org The development of reagents like chloro(phenyl)trifluoromethyl-λ3-iodane (CPTFI) has opened up the possibility of converting ketones like 1,1,1-trifluorononan-2-one into synthetically valuable alkenyl trifluoromethyl ethers. rsc.orgnih.govrsc.org These ethers can serve as building blocks for the synthesis of more complex fluorine-containing molecules. rsc.orgnih.gov

Another avenue of exploration is the reaction of trifluoromethyl ketones with various nucleophiles to generate a diverse range of functionalized products. For example, the reaction of trifluoromethyl ketones with indoles in the presence of a suitable catalyst can yield trifluoromethyl(indolyl)methanols, which are precursors to biologically active compounds. nih.gov Investigating the reaction of 1,1,1-trifluorononan-2-one with a wider array of nucleophiles could lead to the discovery of new classes of compounds with interesting properties.

Furthermore, the development of radical-mediated reactions provides another platform for exploring new transformations. lookchem.com For instance, radical reactions can be used to synthesize trifluoroethyl amines and trifluoromethyl ketones from alkyl iodides. lookchem.com The application of such radical strategies to 1,1,1-trifluorononan-2-one or its precursors could provide access to novel derivatives. The electrochemical synthesis of fluorinated ketones from enol acetates and sodium perfluoroalkyl sulfinates also represents a modern approach to creating these valuable compounds. acs.org

The table below highlights some of the new reactivity modes and chemical transformations that could be explored for 1,1,1-trifluorononan-2-one.

| Reactivity Mode/Transformation | Description | Potential Outcome for 1,1,1-Trifluorononan-2-one |

| O-Trifluoromethylation | The formation of an O-CF3 bond from the ketone oxygen. | Synthesis of novel alkenyl trifluoromethyl ethers. rsc.orgnih.govrsc.org |

| Reactions with Novel Nucleophiles | Exploring the addition of a wider range of nucleophiles to the carbonyl group. | Generation of diverse, highly functionalized trifluoromethylated compounds. |

| Radical-Mediated Reactions | Utilizing radical intermediates to form new bonds. | Access to new derivatives through non-traditional bond-forming strategies. lookchem.com |

| Electrochemical Synthesis | Using electricity to drive chemical transformations. | Development of alternative and potentially greener synthetic routes. acs.org |

| Distal Functionalization | Introducing functional groups at positions remote from the trifluoromethyl ketone. | Creation of complex fluorinated molecules with tailored properties. sioc-journal.cn |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.